molecular formula C5H8O6 B6251674 2,3-dihydroxy-2-methylbutanedioic acid CAS No. 15853-34-6

2,3-dihydroxy-2-methylbutanedioic acid

Cat. No. B6251674
CAS RN: 15853-34-6
M. Wt: 164.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxy-2-methylbutanedioic acid, also known as mesaconic acid, is a four-carbon dicarboxylic acid found in various forms in nature. It is a naturally occurring organic compound and is produced in the body during the metabolism of leucine and other amino acids. Mesaconic acid has been studied for its potential applications in various fields, such as biochemistry, pharmacology, and medicine.

Mechanism of Action

Mesaconic acid binds to the active site of enzymes, which are proteins that catalyze biochemical reactions. It binds to the active site of the enzyme and alters its conformation, thus affecting its activity. Mesaconic acid can also bind to the active site of proteins, which can change their conformation and thus affect their function.
Biochemical and Physiological Effects
Mesaconic acid has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including those involved in the metabolism of leucine and other amino acids. It has also been found to affect the activity of certain proteins, including those involved in the regulation of cell growth and differentiation. Furthermore, 2,3-dihydroxy-2-methylbutanedioic acid acid has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Mesaconic acid has several advantages for use in laboratory experiments. It is relatively easy to obtain and is relatively stable in solution. Furthermore, it can be used to study the structure and function of enzymes and proteins, and it can be used to study the effects of various drugs on the body. However, 2,3-dihydroxy-2-methylbutanedioic acid acid is not very soluble in water and can be difficult to work with in some experiments.

Future Directions

Mesaconic acid has potential applications in a variety of fields, including biochemistry, pharmacology, and medicine. Future research could focus on the development of new methods for synthesizing 2,3-dihydroxy-2-methylbutanedioic acid acid, as well as on the development of new methods for studying its effects on enzymes and proteins. Furthermore, future research could focus on the development of new drugs that target this compound acid and its effects on enzymes and proteins. Additionally, future research could focus on the development of new methods for studying the effects of this compound acid on the body and its potential therapeutic applications.

Synthesis Methods

Mesaconic acid can be synthesized in the laboratory by the oxidation of 2-methylbutane-1,4-diol with nitric acid or by the oxidation of 2-methylbutane-1,4-diol with hydrogen peroxide. It can also be produced by the hydrolysis of 2,3-dihydroxy-2-methylbutanedioic acid anhydride or the reaction of 2-methylbutane-1,4-diol with ethyl chloroformate.

Scientific Research Applications

Mesaconic acid is used in scientific research to study the structure and function of enzymes. It is also used to study the effects of various drugs on the body and to study the metabolic pathways of various biochemical processes. Furthermore, 2,3-dihydroxy-2-methylbutanedioic acid acid has been used to study the structure and function of proteins and to study the effects of various drugs on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydroxy-2-methylbutanedioic acid involves the oxidation of 2,3-dihydroxy-2-methylbutanoic acid.", "Starting Materials": [ "2,3-dihydroxy-2-methylbutanoic acid", "Sodium periodate", "Sodium bicarbonate", "Water", "Methanol" ], "Reaction": [ "Dissolve 2,3-dihydroxy-2-methylbutanoic acid in water.", "Add sodium periodate to the solution and stir for 30 minutes at room temperature.", "Add sodium bicarbonate to the solution to neutralize the reaction mixture.", "Extract the product with methanol.", "Concentrate the methanol extract to obtain 2,3-dihydroxy-2-methylbutanedioic acid." ] }

CAS RN

15853-34-6

Molecular Formula

C5H8O6

Molecular Weight

164.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.